(3,5-Dimethoxybenzyl)triphenylphosphonium bromide
Overview
Description
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a 3,5-dimethoxybenzyl moiety, with bromide as the counterion. This compound is of interest due to its applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide typically involves the reaction of 3,5-dimethoxybenzyl bromide with triphenylphosphine. The reaction is carried out in anhydrous toluene under reflux conditions for 24 hours. After cooling, the precipitate is filtered, washed with hexanes, and dried under vacuum to yield the product as a white powder .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated systems for solvent purification and flash chromatography can enhance the efficiency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.
Solvents: Anhydrous toluene, tetrahydrofuran (THF), and dichloromethane (CH₂Cl₂) are frequently used solvents.
Catalysts: In some reactions, catalysts such as palladium or copper may be employed.
Major Products Formed
Alkenes: In Wittig reactions, the major products are alkenes.
Substituted Phosphonium Salts: Substitution reactions yield various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(3,5-Dimethoxybenzyl)triphenylphosphonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s potential biological activities are being explored, particularly its role in cellular processes and as a potential therapeutic agent.
Material Science: It is used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide in chemical reactions involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes in Wittig reactions. The molecular targets and pathways in biological systems are still under investigation, but it is believed to interact with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine Dibromide: Another phosphonium salt with similar reactivity but different applications.
3,5-Dimethoxybenzyl Bromide: A precursor in the synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide.
Other Benzyltriphenylphosphonium Salts: Compounds with different substituents on the benzyl group
Uniqueness
This compound is unique due to the presence of methoxy groups on the benzyl ring, which can influence its reactivity and solubility. This makes it particularly useful in specific organic synthesis applications where these properties are advantageous.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O2P.BrH/c1-28-23-18-22(19-24(20-23)29-2)21-30(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJMXUZILDIHQD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449896 | |
Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24131-30-4 | |
Record name | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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